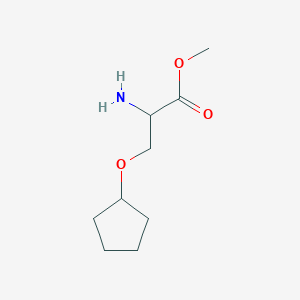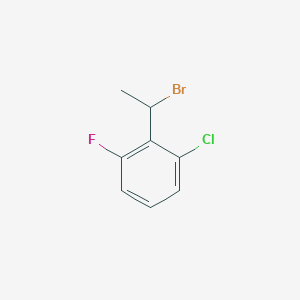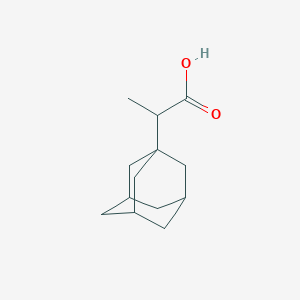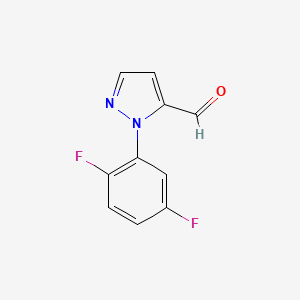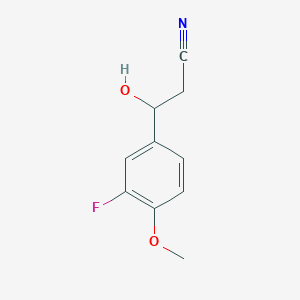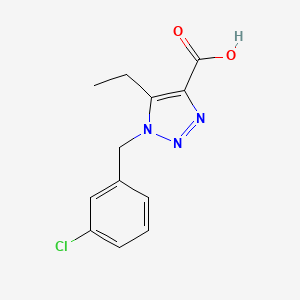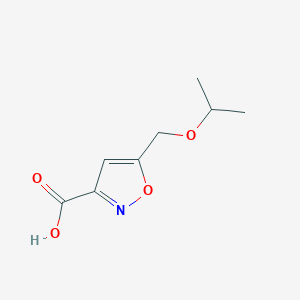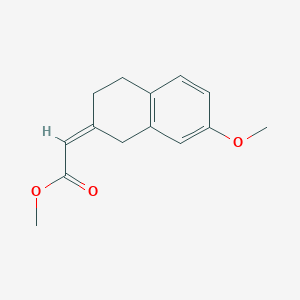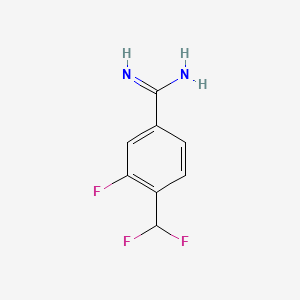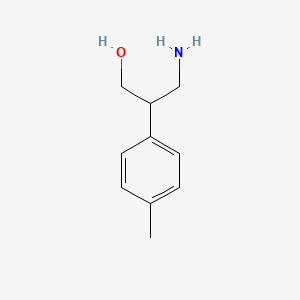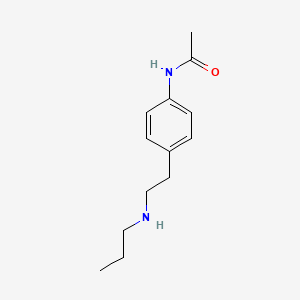
n-(4-(2-(Propylamino)ethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(Propylamino)ethyl)phenyl)acetamide is an organic compound with the molecular formula C13H20N2O This compound is part of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Propylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(propylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(2-(propylamino)ethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in a suitable solvent, such as dichloromethane or ethanol. The mixture is stirred and heated to the desired temperature for a specific period, usually 2-4 hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(2-(Propylamino)ethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-(2-(propylamino)ethyl)phenyl)acetic acid.
Reduction: Formation of N-(4-(2-(propylamino)ethyl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(2-(Propylamino)ethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-(2-(Propylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-(2-(Ethylamino)ethyl)phenyl)acetamide
- N-(4-(2-(Methylamino)ethyl)phenyl)acetamide
- N-(4-(2-(Butylamino)ethyl)phenyl)acetamide
Uniqueness
N-(4-(2-(Propylamino)ethyl)phenyl)acetamide is unique due to its specific propylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
N-[4-[2-(propylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-3-9-14-10-8-12-4-6-13(7-5-12)15-11(2)16/h4-7,14H,3,8-10H2,1-2H3,(H,15,16) |
InChIキー |
GMVODZWRFMCUIZ-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
